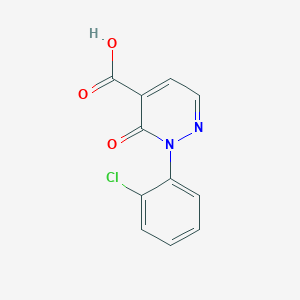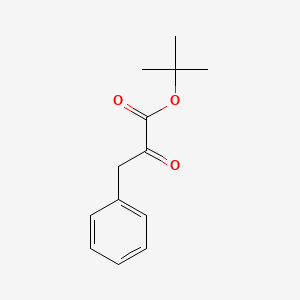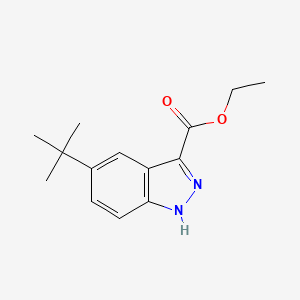
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate is an organic compound that belongs to the class of indazole derivatives Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features an ethyl ester group at the 3-position and a tert-butyl group at the 5-position of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(tert-butyl)-1H-indazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to higher purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the 3-position, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: 5-(tert-butyl)-1H-indazole-3-carboxylic acid
Reduction: 5-(tert-butyl)-1H-indazole-3-methanol
Substitution: Various substituted indazole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of specific kinases or interact with G-protein coupled receptors, thereby affecting signal transduction pathways .
Comparación Con Compuestos Similares
Ethyl 5-(tert-butyl)-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
- 5-(tert-butyl)-1H-indazole-3-carboxylic acid
- 5-(tert-butyl)-1H-indazole-3-methanol
- Ethyl 1H-indazole-3-carboxylate
Uniqueness
The presence of both the ethyl ester and tert-butyl groups in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds. These structural features can influence its reactivity, solubility, and biological activity .
Propiedades
Fórmula molecular |
C14H18N2O2 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
ethyl 5-tert-butyl-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c1-5-18-13(17)12-10-8-9(14(2,3)4)6-7-11(10)15-16-12/h6-8H,5H2,1-4H3,(H,15,16) |
Clave InChI |
OMELFXOZPWJKJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNC2=C1C=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13678060.png)

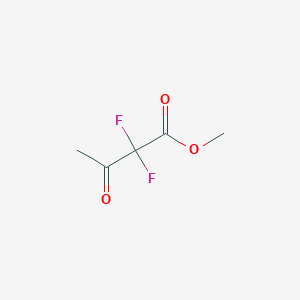
![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)
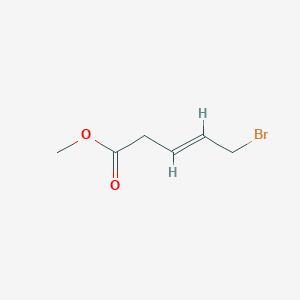
![2-(2-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678081.png)
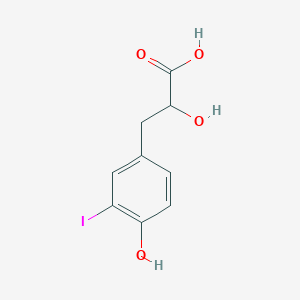

![Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678086.png)
![Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate](/img/structure/B13678088.png)
![Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B13678090.png)
![6-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13678108.png)
